molecular formula C12H16O3 B2948578 2-(3,5-Dimethoxyphenyl)-2-methylpropanal CAS No. 120078-30-0

2-(3,5-Dimethoxyphenyl)-2-methylpropanal

Cat. No.: B2948578
CAS No.: 120078-30-0
M. Wt: 208.257
InChI Key: SGNDUMHGQHTXHH-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-2-methylpropanal is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a methylpropanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable alkylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-2-methylpropanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can participate in various biochemical processes. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzaldehyde: Shares the dimethoxyphenyl group but lacks the methylpropanal moiety.

    2-(3,5-Dimethoxyphenyl)ethanol: Similar structure with an alcohol group instead of an aldehyde.

    3,5-Dimethoxyphenylacetic acid: Contains the dimethoxyphenyl group with an acetic acid moiety.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-2-methylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,8-13)9-5-10(14-3)7-11(6-9)15-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNDUMHGQHTXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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